molecular formula C8H5F4NO2 B2557720 Methyl 5-fluoro-6-(trifluoromethyl)nicotinate CAS No. 1804053-00-6

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate

Cat. No.: B2557720
CAS No.: 1804053-00-6
M. Wt: 223.127
InChI Key: XVMWJNLIVAVWME-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C8H5F4NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by a fluorine atom and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-6-(trifluoromethyl)nicotinate typically involves the esterification of 5-fluoro-6-(trifluoromethyl)nicotinic acid. The reaction is carried out in the presence of a suitable alcohol, such as methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of fluorine and trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 5-fluoro-6-methylnicotinate
  • Methyl 5-chloro-6-(trifluoromethyl)nicotinate
  • Methyl 5-fluoro-6-(difluoromethyl)nicotinate

Comparison: Methyl 5-fluoro-6-(trifluoromethyl)nicotinate is unique due to the presence of both fluorine and trifluoromethyl groups. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-5(9)6(13-3-4)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMWJNLIVAVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804053-00-6
Record name Methyl 5-fluoro-6-(trifluoromethyl)nicotinate
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